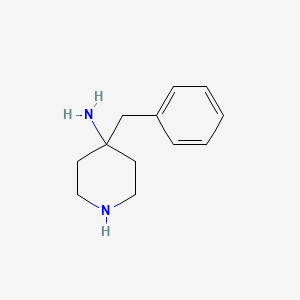

4-Benzylpiperidin-4-amine

説明

4-Benzylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

4-Benzylpiperidin-4-amine exhibits significant activity as a monoamine releasing agent, particularly for dopamine and norepinephrine. It shows a selectivity ratio favoring dopamine release over serotonin, with an EC50 of 109 nM for dopamine and 41.4 nM for norepinephrine, indicating its potential utility in treating conditions related to these neurotransmitters . Additionally, it functions as a weak monoamine oxidase inhibitor (MAOI), which could further enhance its pharmacological profile in neuropsychiatric disorders.

Treatment of Psychosis

RMI-10608 has been identified as a potential treatment for psychosis due to its NMDA antagonist properties. This mechanism is crucial in modulating glutamatergic transmission, which is often dysregulated in psychotic disorders .

Neuroprotective Effects

Research indicates that derivatives of this compound may help prevent brain damage. The compound's ability to act on multiple neurotransmitter systems positions it as a candidate for neuroprotection in conditions such as traumatic brain injury or neurodegenerative diseases .

Case Study 1: Neuropharmacological Studies

A study investigated the effects of this compound on animal models of anxiety and depression. The results demonstrated that administration led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. Behavioral assessments indicated enhanced locomotion and reduced immobility time in forced swim tests, which are indicative of antidepressant-like effects .

Case Study 2: Alzheimer’s Disease Research

Another study explored the synthesis of hybrids based on the structure of donepezil combined with this compound derivatives. These compounds exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease pathology. One derivative showed an IC50 value of 0.178 μM against BuChE, highlighting its therapeutic potential in cognitive disorders .

Table 1: Pharmacological Activity of this compound Derivatives

| Compound Name | Target Enzyme | IC50 (μM) | Selectivity Ratio | Notes |

|---|---|---|---|---|

| RMI-10608 | AChE | 0.178 | High | Potential AD treatment |

| RMI-10608 | MAO-A | 0.130 | Moderate | Weak MAOI activity |

| RMI-10608 | MAO-B | 0.750 | Low | Weak MAOI activity |

化学反応の分析

Nucleophilic Substitution Reactions

4-Benzylpiperidin-4-amine acts as a nucleophile in reactions with electrophilic substrates. For example:

These reactions highlight the compound’s ability to displace halides or nitro groups under mild conditions, forming stable C–N bonds .

Epoxide Ring-Opening Reactions

The amine group facilitates epoxide ring-opening via nucleophilic attack:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-(2,3-Epoxypropoxy)-carbazole | THF, LiClO₄, 5–10°C | 3-[(1-Benzylpiperidin-4-yl)amino]-1-(carbazol-4-yloxy)propan-2-ol | 65% |

This reaction proceeds through a two-step mechanism: (1) acid-catalyzed epoxide activation and (2) nucleophilic addition of the amine .

Amide and Carbamate Formation

The amine reacts with acyl chlorides and activated carbonyls to form amides:

These reactions demonstrate its utility in peptide-mimetic and heterocyclic synthesis .

Ugi Multicomponent Reactions

The compound participates in Ugi reactions to generate structurally diverse bis-amide derivatives:

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde, isocyanide, carboxylic acid | THF/MeOH, 25°C | 4,4-Disubstituted piperidine bis-amides | 80–92% |

The N-benzyl group enhances binding affinity in antiviral derivatives by enabling π-stacking interactions .

Reaction Mechanism Insights

-

Nucleophilicity : The amine’s lone pair facilitates attacks on electrophilic centers (e.g., epoxides, acyl chlorides).

-

Steric Effects : The benzyl group at the 4-position slightly hinders reactivity but stabilizes intermediates via hydrophobic interactions .

-

pH Sensitivity : Protonation of the amine under acidic conditions modulates its nucleophilicity .

特性

IUPAC Name |

4-benzylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,14H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIJJQPHUXEBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728253 | |

| Record name | 4-Benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885653-42-9 | |

| Record name | 4-(Phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885653-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。